molecular formula C72H48N6Rh+3 B1249564 Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) CAS No. 94552-81-5

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)

Cat. No. B1249564
CAS RN: 94552-81-5
M. Wt: 1100.1 g/mol
InChI Key: AZPVUYTUSOGZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is a complex compound. However, most of the available information is about a similar compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride123. This compound is a luminescent probe widely used for detection and quantitation of oxygen1. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III). However, there are studies on the application of similar compounds45.



Molecular Structure Analysis

The molecular structure of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) is not readily available. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, has a molecular weight of 1169.1767.



Chemical Reactions Analysis

The chemical reactions involving Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, is known to be strongly reduced by molecular oxygen8.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, is known to be soluble in DMF, chloroform, ethanol, and methanol96.


Scientific Research Applications

Photoluminescence and Spectroscopic Characteristics

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and its related complexes exhibit significant photoluminescence and spectroscopic characteristics. Studies on similar compounds like ruthenium (II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline have shown that these complexes have distinctive UV-VIS absorption spectra and emission spectra. The influence of coordinate substances on absorptivity and red-shift in these complexes has been a focus of research, highlighting their potential in spectroscopic applications (Lu, Shi, & Wang, 1999).

RNA Cleavage and Biological Interactions

Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has been observed to specifically target guanine-uracil (G-U) mismatches in double-helical regions of folded RNAs. This complex can induce RNA cleavage upon photoactivation, making it a valuable tool for studying RNA structures and interactions. This property allows it to be used as a probe for G-U mismatches, potentially aiding in RNA-protein interaction studies and identification of mismatches in RNA sequences (Chow & Barton, 1992).

Light-Emitting Electrochemical Cells

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) and related complexes like tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) have been used in the development of efficient and stable solid-state light-emitting electrochemical cells. These devices exhibit high power efficiency and significantly longer lifetimes compared to other similar cells, showcasing the complex's potential in advanced lighting and display technologies (Bolink, Cappelli, Coronado, Grätzel, & Nazeeruddin, 2006).

Future Directions

The future directions of Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III) are not well-documented. However, the related compound, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium (II) dichloride, has been used for various applications such as detection of microorganisms in pharmaceutical products4, which suggests potential future directions for similar compounds.


properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;rhodium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPVUYTUSOGZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48N6Rh+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241523
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1100.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)

CAS RN

94552-81-5
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094552815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Reactant of Route 2
Reactant of Route 2
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Reactant of Route 3
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Reactant of Route 4
Reactant of Route 4
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Reactant of Route 5
Reactant of Route 5
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)
Reactant of Route 6
Tris(4,7-diphenyl-1,10-phenanthroline)-rhodium (III)

Citations

For This Compound
37
Citations
CS Chow, JK Barton - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received April 15, 1992 abstract: The coordination complex tris (4, 7-diphenyl-l, 10-phenanthroline) rhodium (III)[Rh (DIP) 33+], which promotes RNA cleavage …
Number of citations: 75 pubs.acs.org
MR Kirshenbaum - 1990 - search.proquest.com
The coordination complex tris (4, 7-diphenyl-1, 10-phenanthroline) Rh (III), rac-(Rh (DIP) $\sb3 $) Cl $\sb3 $, was synthesized and employed as a probe for unusual DNA structures. …
Number of citations: 2 search.proquest.com
CS Chow, PR Cunningham, KS Lee, M Meroueh… - Biochimie, 2002 - Elsevier
Photoinduced cleavage reactions by the rhodium complex tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) {Rh(DIP) 3 3+ } with three RNA hairpins, r(GGGGU UCGCUC CACCA) (16 …
Number of citations: 11 www.sciencedirect.com
CS Chow - 1992 - search.proquest.com
A series of transition metal complexes was employed to examine higher-order structure in ribonucleic acids. Our results indicate that the complexes Ru (phen) $\sb3\sp {2+} $, Ru (TMP) …
Number of citations: 3 search.proquest.com
BA Jackson, JK Barton - Current Protocols in Nucleic Acid …, 2000 - Wiley Online Library
In this unit, transition metal complexes are used as photochemical probes for the structure of RNA and DNA. The transition metal ion provides a rigid substitutionally inert framework and …
AC Lim - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
PR Reddy, KS Rao, B Satyanarayana - Tetrahedron Letters, 2006 - Elsevier
The ternary complexes of [Cu II (Hist)(Tyr)] + 1 and [Cu II (Hist)(Trp)] + 2 have been synthesized, structurally characterized and their DNA binding and cleavage abilities probed. The …
Number of citations: 61 www.sciencedirect.com
W Sun, N Zhao, K Jiao - Acta chimica slovenica, 2007 - acta-arhiv.chem-soc.si
A new linear sweep voltammetric method was developed for the determination of trace amount of yeast RNA (yRNA) by using safranine T (ST) as an electrochemical probe. In a pH 3.5 …
Number of citations: 3 acta-arhiv.chem-soc.si
I Lee, JK Barton - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS Plasmids. Plasmids containing the genes of interest as well as a control cruciform target site were provided by Prof. James L. Manley of Columbia …
Number of citations: 11 pubs.acs.org
L Zhan, LF Tan - Journal of Solution Chemistry, 2013 - Springer
The binding of [Ru(IP) 2 (dppz-11-CO 2 Me)] 2+ (1) {IP = imidazo[4,5-f][1,10]phenanthroline, dppz-11-CO 2 Me = dipyrido[3,2-a:2′,3′-c]phenazine-11-carboxylic acid methyl ester} to …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.